molecular formula C13H11ClF3N B13477980 5-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride

5-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride

Cat. No.: B13477980
M. Wt: 273.68 g/mol
InChI Key: SISVLTWNGLWBHQ-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of aromatic compounds using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . Another approach involves the use of sodium trifluoroacetate as a trifluoromethylating agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized biphenyl derivatives, while substitution reactions can produce a variety of substituted biphenyl compounds.

Scientific Research Applications

5-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors, through its trifluoromethyl group. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride is unique due to its biphenyl structure, which provides additional sites for chemical modification and potential interactions with biological targets. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H11ClF3N

Molecular Weight

273.68 g/mol

IUPAC Name

3-phenyl-5-(trifluoromethyl)aniline;hydrochloride

InChI

InChI=1S/C13H10F3N.ClH/c14-13(15,16)11-6-10(7-12(17)8-11)9-4-2-1-3-5-9;/h1-8H,17H2;1H

InChI Key

SISVLTWNGLWBHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)N)C(F)(F)F.Cl

Origin of Product

United States

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